Cas no 34984-78-6 (6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-)

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- structure
34984-78-6 structure
Productnaam:6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
CAS-nummer:34984-78-6
MF:C21H30O3
MW:330.461106777191
CID:307874
PubChem ID:169652

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)-
    • 8β-Hydroxy-?9-tetrahydro Cannabinol
    • 8α-hydroxy-Δ9-tetrahydrocannabinol
    • 8β-Hydroxy-∆9-tetrahydro Cannabinol
    • 8Beta-Hydroxy-9-tetrahydro Cannabinol
    • 8alpha-Hydroxy-delta (9)-thc
    • NS00000177
    • 8beta-Hydroxy-delta (9)-thc
    • (6aR,8R,10aR)-6,6,9-Trimethyl-3-pentyl-6H,6ah,7H,8H,10ah-benzo(C)isochromene-1,8-diol
    • 8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • BDBM84880
    • 34984-78-6
    • UNII-671A0K1FQE
    • 8-Ohthc
    • SCHEMBL23043730
    • TO89JGK3SC
    • (8R)-6,6,9-TRIMETHYL-3-PENTYL-6A,7,8,10A-TETRAHYDROBENZO(C)CHROMENE-1,8-DIOL
    • (-)-8.BETA.-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL
    • 8 beta-Hydroxy-delta(9)-tetrahyrocannabinol
    • 38456-07-4
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6A.ALPHA.,8.ALPHA.,10A.BETA.)-
    • PD167671
    • 8?-Hydroxy-?9-tetrahydro Cannabinol
    • DTXSID10188525
    • 671A0K1FQE
    • 6H-DIBENZO(B,D)PYRAN-1,8-DIOL, 6A,7,8,10A-TETRAHYDRO-6,6,9-TRIMETHYL-3-PENTYL-, (6AR,8R,10AR)-
    • THC, 8 beta-OH
    • 8.BETA.-HYDROXY-.DELTA.9-THC
    • 6H-Dibenzo(b,d)pyran-1,8-diol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR-(6aalpha,8alpha,10abeta))-
    • CHEMBL3586105
    • 8-Hydroxy-delta(9)-tetrahydrocannabinol
    • Inchi: InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1
    • InChI-sleutel: INKUWBOHCFHXTJ-BRWVUGGUSA-N
    • LACHT: CCCCCC1=CC(O)=C2[C@@H]3C=C(C)[C@H](O)C[C@H]3C(OC2=C1)(C)C

Berekende eigenschappen

  • Exacte massa: 330.21900
  • Monoisotopische massa: 330.219
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.9
  • Topologisch pooloppervlak: 49.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.077
  • Kookpunt: 430.3°Cat760mmHg
  • Vlampunt: 214°C
  • Brekindex: 1.545
  • PSA: 49.69000
  • LogboekP: 4.70660

6H-Dibenzo[b,d]pyran-1,8-diol,6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,8R,10aR)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.